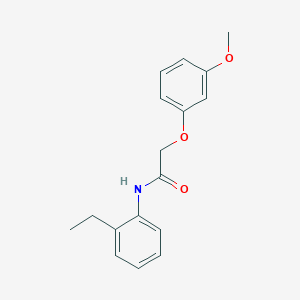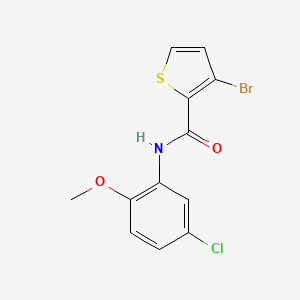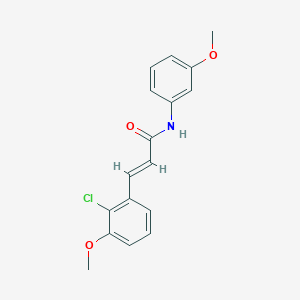
Mesityl dichlorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityl dichlorophosphate is an organophosphorus compound with the chemical formula C9H11Cl2O2P . It is known for its unique structure, which includes a mesityl group (a derivative of mesitylene) attached to a dichlorophosphate moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityl dichlorophosphate can be synthesized through the reaction of mesityl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Mesityl alcohol+POCl3→Mesityl dichlorophosphate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Mesityl dichlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphoric ester, while oxidation can produce phosphoric acid derivatives .
Scientific Research Applications
Mesityl dichlorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the study of phosphorylation processes and enzyme mechanisms.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which mesityl dichlorophosphate exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process is crucial in many biochemical pathways, including signal transduction and energy transfer .
Comparison with Similar Compounds
- Methyl dichlorophosphate
- Ethyl dichlorophosphate
- Phenyl dichlorophosphate
Comparison: Mesityl dichlorophosphate is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like methyl or ethyl dichlorophosphate. The mesityl group also enhances the compound’s stability and solubility in organic solvents .
Properties
CAS No. |
149864-64-2 |
|---|---|
Molecular Formula |
C9H11Cl2O2P |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-dichlorophosphoryloxy-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3 |
InChI Key |
VSLBACCOWAWFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)









![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)
